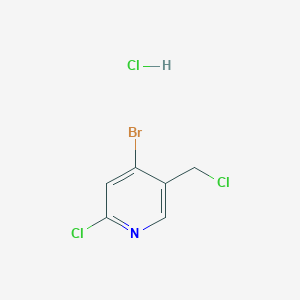
4-Bromo-2-chloro-5-(chloromethyl)pyridine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Bromo-2-chloro-5-(chloromethyl)pyridine hydrochloride is an organic compound that belongs to the class of halopyridines. This compound is characterized by the presence of bromine, chlorine, and chloromethyl groups attached to a pyridine ring. It is typically found as a white crystalline powder and is soluble in common organic solvents such as ethanol, dimethyl sulfoxide, and dichloromethane .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-chloro-5-(chloromethyl)pyridine hydrochloride can be achieved through several methods:
Reaction of 2-bromopyridine with chloromethyl chloroformate in the presence of copper chloride: This method involves the chloromethylation of 2-bromopyridine using chloromethyl chloroformate as the chloromethylating agent and copper chloride as a catalyst.
Reaction of 4-chloro-2-pyridinecarboxylic acid with tribromomethane at 0°C: This method involves the bromination of 4-chloro-2-pyridinecarboxylic acid using tribromomethane at low temperatures.
Reaction of 2-chloropyridine with bromomethane in the presence of a base: This method involves the bromination of 2-chloropyridine using bromomethane and a base to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using the aforementioned synthetic routes. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
4-Bromo-2-chloro-5-(chloromethyl)pyridine hydrochloride undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the bromine or chlorine atoms are replaced by other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form various oxidation products.
Reduction Reactions: The compound can be reduced to form different reduction products.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other nucleophiles. The reactions are typically carried out in polar solvents such as water or alcohols.
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and other strong oxidizers.
Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and other strong reducers.
Major Products Formed
Substitution Products: Various substituted pyridines depending on the nucleophile used.
Oxidation Products: Oxidized derivatives of the original compound.
Reduction Products: Reduced derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
4-Bromo-2-chloro-5-(chloromethyl)pyridine hydrochloride has a wide range of applications in scientific research, including:
Wirkmechanismus
The mechanism of action of 4-Bromo-2-chloro-5-(chloromethyl)pyridine hydrochloride involves its interaction with various molecular targets and pathways. The compound can act as a nucleophile or electrophile in chemical reactions, depending on the reaction conditions. It can also form coordination complexes with metal ions, which can influence its reactivity and biological activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Bromo-5-chloropyridine: Similar in structure but lacks the chloromethyl group.
4-Chloro-2-(chloromethyl)pyridine: Similar in structure but lacks the bromine atom.
2-Chloro-5-(trifluoromethyl)pyridine: Contains a trifluoromethyl group instead of a bromine atom.
Uniqueness
4-Bromo-2-chloro-5-(chloromethyl)pyridine hydrochloride is unique due to the presence of both bromine and chlorine atoms along with a chloromethyl group on the pyridine ring. This unique combination of substituents imparts distinct chemical and physical properties to the compound, making it valuable for various applications in scientific research and industry.
Eigenschaften
Molekularformel |
C6H5BrCl3N |
|---|---|
Molekulargewicht |
277.4 g/mol |
IUPAC-Name |
4-bromo-2-chloro-5-(chloromethyl)pyridine;hydrochloride |
InChI |
InChI=1S/C6H4BrCl2N.ClH/c7-5-1-6(9)10-3-4(5)2-8;/h1,3H,2H2;1H |
InChI-Schlüssel |
ZEJLCCKZSRKHLI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C(=CN=C1Cl)CCl)Br.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5,6-dihydro-4H-cyclopenta[b]thiophene-2-carbonitrile](/img/structure/B15331082.png)
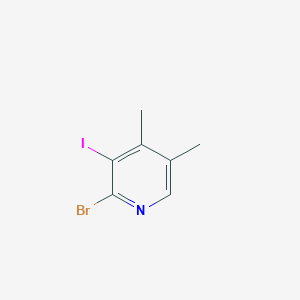
![ethyl 4-chloro-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carboxylate](/img/structure/B15331094.png)
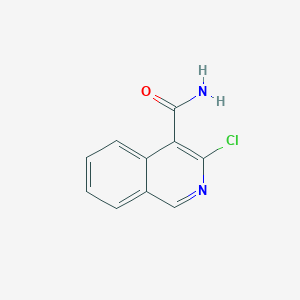
![3-[1-(3-Bromophenyl)-3-methylcyclobutyl]-4-methyl-4H-1,2,4-triazole](/img/structure/B15331110.png)
![8-Bromo-5-methoxy-3-methyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B15331111.png)

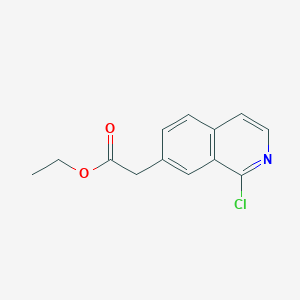
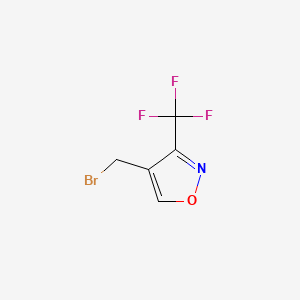

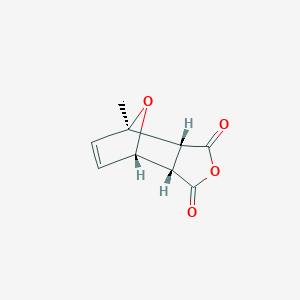
![2-[(2Z)-2-[[15-[(Z)-[1-(dicyanomethylidene)-3-oxoinden-2-ylidene]methyl]-9,9,18,18-tetrakis(4-hexylphenyl)-5,14-dithiapentacyclo[10.6.0.03,10.04,8.013,17]octadeca-1(12),2,4(8),6,10,13(17),15-heptaen-6-yl]methylidene]-3-oxoinden-1-ylidene]propanedinitrile](/img/structure/B15331167.png)
![2-Butyl-3h-imidazo[4,5-c]pyridin-4(5h)-one](/img/structure/B15331175.png)
![4-(8-Methylimidazo[1,2-a]pyridin-2-yl)benzonitrile](/img/structure/B15331181.png)
